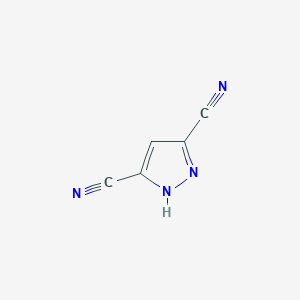
N-methyl-D-phenylalanine methyl ester hydrochloride
Übersicht
Beschreibung
“N-methyl-D-phenylalanine methyl ester hydrochloride” is a compound with the molecular formula C6H5CH2CH(NH2)CO2CH3 · HCL . It has a molecular weight of 215.68 . It is used in peptide synthesis .
Synthesis Analysis
This compound is useful in organic synthesis and is used in the preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines . An improved method for chemical resolution of DL‐phenylalanine methyl ester using N‐acetyl‐D‐phenylglycine as a resolving agent has been described .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Cl [H].COC (=O) [C@H] (N)Cc1ccccc1 . The InChI key for this compound is SWVMLNPDTIFDDY-SBSPUUFOSA-N .Chemical Reactions Analysis
This compound is used in the conversion of amino acids into n-menthyloxycarbonyl alkyl ester derivatives . The reaction rates and the equilibrium yields of the aspartame precursor N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (Cbz-Asp-Phe-OMe) have been studied .Physical And Chemical Properties Analysis
“this compound” appears as a white crystalline powder . It has a melting point of 158-162 °C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
N-methyl-D-phenylalanine methyl ester hydrochloride has been involved in studies focusing on its synthesis and properties. For instance, Preobrazhenskaya et al. (1965) synthesized the methyl ester of polyuridylyl-(5′→N)-phenylalanine and studied its hydrolysis as functions of pH and time, finding that the phosphoric amide bond is hydrolyzed in an acid medium and is stable at pH<4 (Preobrazhenskaya, Sokolova, Shabarova, & Prokof’ev, 1965).
Enzyme Reactions and Membrane Extraction
A novel method combining enzyme reaction and membrane extraction for the optical resolution of D,L-phenylalanine, where the L-isomer of the racemic phenylalanine methyl ester was selectively hydrolyzed, was investigated by Abe et al. (1997) (Abe, Goto, & Nakashio, 1997).
Chemical Synthesis
The synthesis of amino acid methyl ester hydrochlorides, including L-phenylalanine methyl ester hydrochloride, in a methanol solution of thionyl chloride, has been explored by Sun Lu (2007) for its simplicity, convenience, and high product purity (Sun Lu, 2007).
Molecular Recognition Properties
The molecular recognition properties of L-phenylalanine methyl ester hydrochloride were investigated by Cucolea et al. (2016) in a study focusing on extraction and transport of amino acids using hemicucurbiturils as receptors (Cucolea, Buschmann, & Mutihac, 2016).
Corrosion Inhibition
Research by Mobin, Zehra, and Aslam (2016) demonstrated that L-phenylalanine methyl ester hydrochloride acts as a corrosion inhibitor for mild steel in hydrochloric acid solution, highlighting its potential industrial applications (Mobin, Zehra, & Aslam, 2016).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
N-methyl-D-phenylalanine methyl ester hydrochloride, also known as methyl (2R)-2-(methylamino)-3-phenylpropanoate hydrochloride, is a compound used in organic synthesis .
Mode of Action
It is used in the preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines .
Biochemical Pathways
It is known to be used in the conversion of amino acids into n-menthyloxycarbonyl alkyl ester derivatives .
Eigenschaften
IUPAC Name |
methyl (2R)-2-(methylamino)-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFGLAQTUGRAAB-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130008-09-2 | |
| Record name | N-methyl-D-phenylalanine methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1429005.png)
![{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid](/img/structure/B1429006.png)


![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)


![Spiro[chroman-2,3'-pyrrolidine]](/img/structure/B1429014.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1429018.png)
